![molecular formula C21H25N3O2S B2699700 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide CAS No. 392240-53-8](/img/structure/B2699700.png)

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide” is a chemical compound that has been studied for its potential antimicrobial and anti-inflammatory activities . It is a derivative of adamantane, a type of compound known for its diverse biological activities .

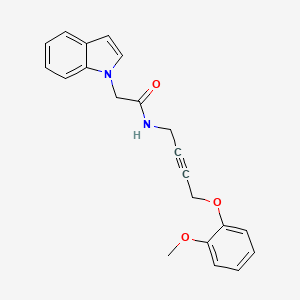

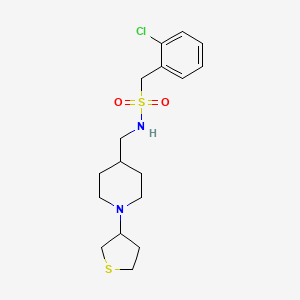

Molecular Structure Analysis

The molecular structure of “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide” includes several functional groups that might be of interest for researchers. These include a 1,3,4-thiadiazole ring, an adamantyl group, a methoxy group (OCH3), and a benzamide group.

Chemical Reactions Analysis

While specific chemical reactions involving “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide” are not detailed in the retrieved sources, it’s worth noting that adamantane derivatives are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Scientific Research Applications

1,3,4-Thiadiazoles in Pharmacological Research

The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been extensively reviewed, highlighting their importance due to their biological activity against various fungal and bacterial strains. This suggests potential antimicrobial or antifungal applications for compounds with 1,3,4-thiadiazole structures, including N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide (Yusuf & Jain, 2014).

Adamantane-based Compounds in Neurodegenerative Disease Treatment

Adamantane-based compounds, like amantadine and memantine, are known for their use in treating neurodegenerative diseases. This positions N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide as a candidate for exploration in similar contexts, given its adamantane moiety (Dembitsky et al., 2020).

Potential for Broad Biological Activity

The biological activity of heterocyclic systems based on functionally substituted 1,3,4-thia(oxa)diazoles demonstrates a wide range of pharmacological potentials, from antimicrobial to antiviral activities. This underlines the possibility of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide having multiple therapeutic applications (Lelyukh, 2019).

Future Directions

The future directions for research on “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide” and similar compounds could involve further exploration of their potential biological activities, such as antimicrobial and anti-inflammatory effects . Additionally, the development of effective synthesis methods for these compounds could be a valuable area of research .

Properties

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c1-2-26-17-5-3-16(4-6-17)18(25)22-20-24-23-19(27-20)21-10-13-7-14(11-21)9-15(8-13)12-21/h3-6,13-15H,2,7-12H2,1H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWODCYNPHHQAPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2699617.png)

![7-methoxy-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2699622.png)

![Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2699623.png)

![2-(4-chlorophenoxy)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2699625.png)

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2699627.png)

![2-{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2699631.png)

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2699637.png)